molecular formula C8H3Cl2NO2 B8234712 2,4-Dichloro-5-cyanobenzoic acid CAS No. 19861-64-4

2,4-Dichloro-5-cyanobenzoic acid

Cat. No.: B8234712
CAS No.: 19861-64-4
M. Wt: 216.02 g/mol
InChI Key: AYPJXGQEGIPRRG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-cyanobenzoic acid is an organic compound with the molecular formula C8H3Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a cyano group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with 2,4-dichlorobenzoic acid, which undergoes a nucleophilic substitution reaction with a suitable cyanide source under controlled conditions . The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of 2,4-Dichloro-5-cyanobenzoic acid may involve multi-step processes, including chlorination, nitration, and subsequent reduction and substitution reactions. These processes are optimized for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-cyanobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Scientific Research Applications

2,4-Dichloro-5-cyanobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-cyanobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    3,5-Dichloro-4-cyanobenzoic acid: Similar structure but different positioning of chlorine and cyano groups.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar chlorinated aromatic structure but different functional groups.

Uniqueness: 2,4-Dichloro-5-cyanobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its combination of chlorine and cyano groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

2,4-dichloro-5-cyanobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPJXGQEGIPRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303172
Record name 2,4-Dichloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19861-64-4
Record name 2,4-Dichloro-5-cyanobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19861-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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